2-[4-Oxo-4-(4-phenyl-piperazin-1-yl)-butyl]-benzo[de]isoquinoline-1,3-dione
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Overview
Description
The compound “2-[4-Oxo-4-(4-phenyl-piperazin-1-yl)-butyl]-benzo[de]isoquinoline-1,3-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The molecule also contains a benzo[de]isoquinoline-1,3-dione moiety, which is a polycyclic aromatic system .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain several cyclic structures and functional groups, including a piperazine ring and a benzo[de]isoquinoline-1,3-dione system. These groups could potentially allow for various interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The carbonyl groups in the benzo[de]isoquinoline-1,3-dione moiety could potentially undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability could be influenced by the presence of the piperazine ring and the benzo[de]isoquinoline-1,3-dione system .Mechanism of Action
Target of Action
It is suggested that the compound may act as aGPCR ligand , Ion channel modulator , Kinase inhibitor , Nuclear receptor ligand , Protease inhibitor , and Enzyme inhibitor . These targets play crucial roles in various cellular processes, including signal transduction, ion transport, enzyme regulation, and protein degradation.
Mode of Action
For instance, as a kinase inhibitor, it may prevent the phosphorylation of proteins, thereby altering signal transduction pathways .
Pharmacokinetics
It is suggested that the compound possesses drug-like properties , which implies it may have suitable ADME properties for bioavailability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-23(28-17-15-27(16-18-28)20-9-2-1-3-10-20)13-6-14-29-25(31)21-11-4-7-19-8-5-12-22(24(19)21)26(29)32/h1-5,7-12H,6,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLJNDSNUCKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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